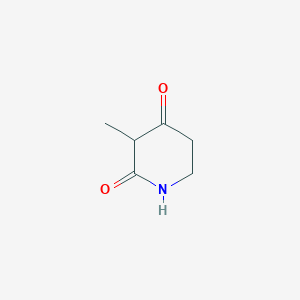

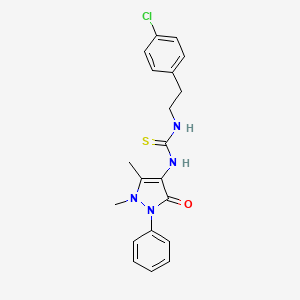

![molecular formula C16H11F3N8O B2375397 3-(1H-tetrazol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide CAS No. 2034374-14-4](/img/structure/B2375397.png)

3-(1H-tetrazol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

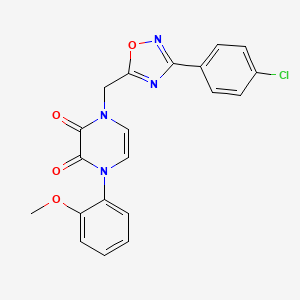

The compound “3-(1H-tetrazol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide” is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . This compound was identified from a structure-based virtual screen made on IDO1 active site . It has been found to have sub-micromolar potency, high metabolic stability, and selectivity over TDO and CYP enzymes .

Molecular Structure Analysis

The molecular structure of this compound is based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . This scaffold is underexploited among the heme binding moieties . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis

The compound has been found to have excellent in vitro metabolic stability . It has been used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .科学的研究の応用

Heterocyclic Compound Synthesis

Research has shown that enaminones can react with aminoheterocycles, including amino-1H-triazole, to yield derivatives that include triazolo[1,5-a]pyrimidines, demonstrating the utility of these compounds in synthesizing complex heterocyclic structures with potential biological activity (Almazroa, Elnagdi, & El‐Din, 2004). Similarly, aminothiazoles have been used to create novel pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety, highlighting the versatility of such compounds in generating new molecules with potential antimicrobial effects (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).

Antimicrobial and Antifungal Activities

Compounds derived from similar chemical reactions have been evaluated for their antimicrobial and antifungal properties, suggesting a potential area of application for 3-(1H-tetrazol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide in the development of new antimicrobial agents (Abunada, Hassaneen, Kandile, & Miqdad, 2008).

Biochemical and Insecticidal Research

The synthesis and characterization of heterocyclic compounds incorporating the trifluoromethyl moiety have been conducted, with some studies evaluating the biochemical impacts and potential insecticidal activities against agricultural pests, suggesting an avenue for research into pest control applications (Soliman, Abd El Salam, Fadda, & Abdelmotaal, 2020).

Molecular Docking and In Vitro Screening

Furthermore, novel pyridine and fused pyridine derivatives, closely related to the compound of interest, have been prepared and subjected to molecular docking screenings towards various proteins, indicating their potential in drug discovery and as candidates for antimicrobial and antioxidant activities (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

作用機序

将来の方向性

特性

IUPAC Name |

3-(tetrazol-1-yl)-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N8O/c17-16(18,19)12-5-2-6-26-13(22-23-14(12)26)8-20-15(28)10-3-1-4-11(7-10)27-9-21-24-25-27/h1-7,9H,8H2,(H,20,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNFBPDCHSJJKPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NCC3=NN=C4N3C=CC=C4C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-tetrazol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

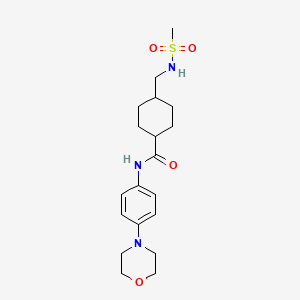

![[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone](/img/structure/B2375325.png)

![N-[4-methyl-3-(prop-2-ynylamino)phenyl]acetamide](/img/structure/B2375328.png)

![4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2375332.png)

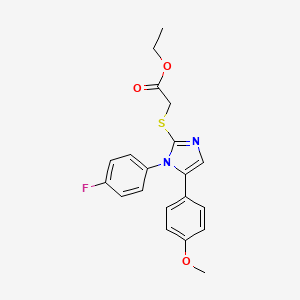

![Ethyl 4-((4-((6-ethoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2375335.png)

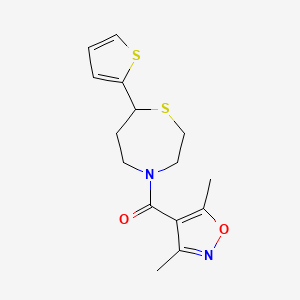

![N-(2,4-difluorophenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2375336.png)